2-メチル-1-(1-メチル-1H-イミダゾール-2-イル)プロパン-1-オン

概要

説明

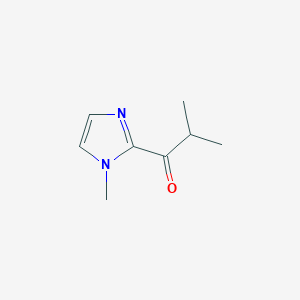

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is in the field of pharmaceutical chemistry. The imidazole ring present in its structure is known for its biological activity, making this compound a candidate for drug development. Research indicates that derivatives of imidazole can exhibit antifungal, antibacterial, and anticancer properties. Thus, this compound could potentially serve as a lead structure for synthesizing new therapeutic agents.

Chemical Synthesis

This compound also plays a significant role in organic synthesis as an intermediate. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclization processes, makes it valuable for chemists looking to create complex molecules with specific functionalities. The presence of both ketone and imidazole functionalities allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Material Science

In material science, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one can be used to develop advanced materials, particularly in the realm of polymers and coatings. Its unique chemical properties may enhance the performance characteristics of materials, such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound could lead to innovations in fields like aerospace and automotive engineering.

Biochemical Research

The compound's structural features also make it suitable for biochemical studies. It can be utilized as a probe in enzyme assays or as a ligand in receptor binding studies due to its ability to interact with biological macromolecules. This application is particularly relevant in understanding enzyme mechanisms or drug-receptor interactions.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various imidazole derivatives, including 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one. The results demonstrated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs.

Case Study 2: Synthesis of Novel Polymers

In another research project, scientists explored the use of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one as an initiator for polymerization reactions. The resulting polymers showed enhanced thermal properties compared to traditional materials, indicating that incorporating this compound could lead to more durable products.

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and changes would depend on the exact structure of the imidazole derivative and the nature of its target.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

生化学分析

Biochemical Properties

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage .

Metabolic Pathways

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity .

Transport and Distribution

The transport and distribution of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These processes can affect the compound’s localization and biological activity .

Subcellular Localization

The subcellular localization of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one typically involves the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, which is then reacted with acetone to yield the target compound . The reaction is carried out under nitrogen atmosphere with potassium carbonate as a base and methyl iodide as a methylating agent. The reaction mixture is stirred at room temperature overnight and monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted imidazole derivatives.

類似化合物との比較

Similar Compounds

- 1-methyl-2-(1H-imidazol-2-yl)ethanone

- 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one

- 1-methyl-2-(1H-imidazol-2-yl)propan-1-one

Uniqueness

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

生物活性

2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one, a compound with the chemical formula and a molecular weight of 152.2 g/mol, has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature.

The compound is characterized by the following structural and chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-1-(1-methylimidazol-2-yl)propan-1-one |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.2 g/mol |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole moieties often exhibit antimicrobial activity. For instance, a study highlighted the antifungal properties of related imidazole derivatives, suggesting that 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one may also possess similar effects against fungal pathogens such as Candida species and Aspergillus spp. The mechanism appears to involve disruption of ergosterol biosynthesis, critical for fungal cell membrane integrity .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. For example, in studies involving breast cancer cells, it was observed that the compound induced apoptosis through the activation of caspase pathways, effectively reducing cell viability at micromolar concentrations. The IC50 values reported were significantly lower than those for standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one involves modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound acts as an inhibitor of certain kinases involved in cancer cell signaling, leading to decreased phosphorylation of proteins essential for tumor growth .

Case Study 1: Antifungal Activity

A recent study assessed the antifungal efficacy of various imidazole derivatives against Candida glabrata. The results indicated that compounds similar to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one exhibited minimum inhibitory concentrations (MICs) significantly lower than fluconazole, suggesting a promising alternative for treating resistant strains .

Case Study 2: Anticancer Effects

In another investigation focused on breast cancer treatment, researchers evaluated the effects of this compound in combination with paclitaxel. The findings revealed a synergistic effect that enhanced apoptosis in triple-negative breast cancer cells, indicating potential for use in combination therapies .

特性

IUPAC Name |

2-methyl-1-(1-methylimidazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUIMDUAQDVPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。